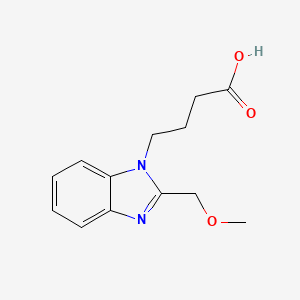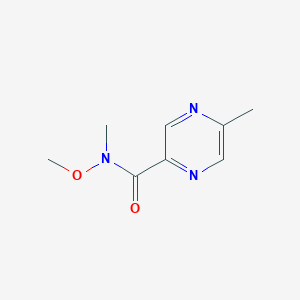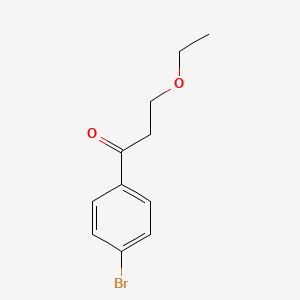
4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid
説明
科学的研究の応用
Antimicrobial and Antifungal Applications
One significant application of the benzoimidazole moiety, which is structurally related to 4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid, is its role in antimicrobial and antifungal activities. A study focused on constructing new compounds with the benzoimidazole moiety incorporated into different amino acids, sulfamoyl, and pyrrole analogues. These compounds demonstrated significant effectiveness against a range of gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus), gram-negative bacteria (such as Escherichia coli and Pseudomonas aeuroginosa), and fungi (including Candida albicans and Aspergillus niger) (El-Meguid, 2014).
Corrosion Inhibition
Another research area involves the use of benzoimidazole-related compounds as corrosion inhibitors. A study investigated the efficiency of 4-(Benzoimidazole-2-yl)pyridine in inhibiting corrosion of mild steel in a hydrochloric acid environment. The compound showed significant inhibition efficiency, which was confirmed through gravimetrical techniques and quantum chemical calculations. The surface morphology studies indicated a smooth metal surface with the addition of the compound in the acidic environment (Resen et al., 2020).
Antioxidative Activity
Benzoimidazole derivatives have also been explored for their antioxidative properties. For instance, a synthesized compound involving a benzoimidazole unit showed a good capacity in scavenging free radicals, indicating its potential antioxidative activity (Chuan-ning, 2009).
特性
IUPAC Name |
4-[2-(methoxymethyl)benzimidazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12-14-10-5-2-3-6-11(10)15(12)8-4-7-13(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVEHLZLYFMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226733 | |
| Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893631-64-6 | |
| Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893631-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B1390660.png)












